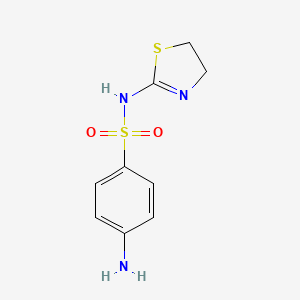

4-Amino-n-(4,5-dihidrotiaazol-2-il)bencenosulfonamida

Descripción general

Descripción

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H11N3O2S2 and its molecular weight is 257.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4-Amino-n-(4,5-dihidrotiaazol-2-il)bencenosulfonamida: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica:

Investigación Antiviral

Este compuesto se ha utilizado en la síntesis de nuevos derivados con posibles propiedades antivirales. Por ejemplo, un estudio publicado en Springer detalla el procedimiento experimental para sintetizar y estudiar los efectos antivirales de los derivados de este compuesto .

Actividad Antibacteriana

Los derivados de this compound se han preparado y evaluado para determinar su actividad antibacteriana in vitro preliminar contra diversas cepas bacterianas, como Staphylococcus aureus y E. coli .

Aplicaciones Antifúngicas

Los derivados de tiazol sintetizados a partir de este compuesto se han evaluado para determinar su actividad antifúngica, lo que contribuye al desarrollo de nuevos agentes antifúngicos .

Actividad Antitumoral y Citotóxica

El compuesto también se ha utilizado en la síntesis de derivados de tiazol con actividad citotóxica reportada en líneas celulares tumorales humanas, lo que indica posibles aplicaciones en la investigación del cáncer .

Investigación Proteómica

Está disponible como producto especializado para la investigación proteómica, lo que indica su utilidad en el estudio de proteínas y sus funciones .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the enzyme, which results in a decrease in the enzyme’s activity

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH, which can affect various biochemical pathways within the cell

Pharmacokinetics

The compound’s molecular weight is 25733 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound has been shown to have significant inhibitory effects against both the MDA-MB-231 and MCF-7 cancer cell lines . In particular, it was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent . This indicates that the compound’s action results in the death of cancer cells.

Análisis Bioquímico

Biochemical Properties

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly through its interaction with enzymes such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. The compound selectively inhibits CA IX, which can be a useful target for discovering novel antiproliferative agents . Additionally, it interacts with other biomolecules, including proteins and other enzymes, to exert its biological effects.

Cellular Effects

The effects of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MCF-7, while having a selective effect on normal breast cell lines like MCF-10A . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide exerts its effects through several mechanisms. It binds to and inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells . This inhibition results in decreased cell proliferation and increased apoptosis. The compound also affects gene expression, further contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in in vitro and in vivo experiments . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . These interactions contribute to its overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within target cells . This distribution is crucial for its effectiveness in inhibiting tumor growth and inducing apoptosis.

Subcellular Localization

The subcellular localization of 4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide affects its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, contributing to its overall biological effects.

Propiedades

IUPAC Name |

4-amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDXETNVADTEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282673 | |

| Record name | STK000108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32365-02-9 | |

| Record name | NSC27258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK000108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)